molecular formula C14H18N2O3 B2845381 1-{[(Benzylamino)carbonyl]amino}cyclopentanecarboxylic acid CAS No. 929974-95-8

1-{[(Benzylamino)carbonyl]amino}cyclopentanecarboxylic acid

Cat. No. B2845381
CAS RN: 929974-95-8
M. Wt: 262.309
InChI Key: OVLJNXBSYLCDQJ-UHFFFAOYSA-N
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Description

“1-{[(Benzylamino)carbonyl]amino}cyclopentanecarboxylic acid” is a chemical compound with the molecular formula C14H18N2O3 and a molecular weight of 262.3 . It is used for proteomics research .


Molecular Structure Analysis

The molecular structure of “1-{[(Benzylamino)carbonyl]amino}cyclopentanecarboxylic acid” is based on its molecular formula C14H18N2O3 . The InChI code for this compound is 1S/C14H17NO4/c16-12(17)14(8-4-5-9-14)15-13(18)19-10-11-6-2-1-3-7-11/h1-3,6-7H,4-5,8-10H2,(H,15,18)(H,16,17) .


Physical And Chemical Properties Analysis

The compound has a predicted melting point of 186.62°C and a predicted boiling point of approximately 539.3°C at 760 mmHg . The predicted density is approximately 1.2 g/cm3, and the refractive index is predicted to be 1.59 at 20°C .

Scientific Research Applications

1. Versatile Intermediates for Synthesis of Derivatives

1-{[(Benzylamino)carbonyl]amino}cyclopentanecarboxylic acid and similar compounds can serve as versatile intermediates in the synthesis of various derivatives. For instance, cyclomaltoheptaoses with benzyloxycarbonylamino groups are used to prepare compounds containing 3,6-anhydroglucoses with cation-binding abilities (Yamamura et al., 1998).

2. Building Blocks for Metal-Organic Frameworks

Compounds like 2-Amino-1,4-benzenedicarboxylic acid, which is structurally related, have been used as building blocks for constructing metal-organic frameworks (MOFs). These frameworks have potential for postsynthetic modification, demonstrating that NH2-BDC can be a substitute for BDC in a variety of MOF structures (Wang, Tanabe, & Cohen, 2009).

3. Catalyzing Carboxylation Reactions

Similar compounds, particularly those involving cyclopentane and cyclohexane structures, have been used as catalysts in carboxylation reactions. These reactions convert alkanes to carboxylic acids under mild conditions, demonstrating the versatility of these compounds in organic synthesis (Reis et al., 2005).

4. Synthesis of Novel Amino Acids and Peptides

These compounds are useful in the synthesis of novel amino acids and peptides. For example, enantioselective synthesis of cyclopentanedicarboxylic amino acids, which are analogues of L-glutamic acid, demonstrates the potential of these compounds in developing new bioactive molecules (Battistini et al., 2004).

5. Development of Antibacterial Agents

Derivatives based on secondary diamino acids have been synthesized and shown to exhibit strong antibacterial activity. These compounds, including those with benzylamino groups, are used in creating effective antibacterial agents (Heinisch et al., 2002).

6. Electrochemical Applications

Certain derivatives of benzylamino compounds have been investigated for their electrochemical properties. The synthesis and study of these compounds, such as bis(alkyl/arylamino)1,4-benzoquinones, provide insights into their potential applications in electrochemistry (Bayen et al., 2007).

Mechanism of Action

The mechanism of action of “1-{[(Benzylamino)carbonyl]amino}cyclopentanecarboxylic acid” is not specified in the available resources. As it is used for proteomics research , it might interact with proteins in specific ways, but further details would require more specific studies.

Future Directions

The future directions of “1-{[(Benzylamino)carbonyl]amino}cyclopentanecarboxylic acid” are not specified in the available resources. Given its use in proteomics research , it may continue to be used in this field, potentially contributing to new discoveries and advancements.

properties

IUPAC Name

1-(benzylcarbamoylamino)cyclopentane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O3/c17-12(18)14(8-4-5-9-14)16-13(19)15-10-11-6-2-1-3-7-11/h1-3,6-7H,4-5,8-10H2,(H,17,18)(H2,15,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVLJNXBSYLCDQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(C(=O)O)NC(=O)NCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-{[(Benzylamino)carbonyl]amino}cyclopentanecarboxylic acid

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